Tert-butyl N-(4-fluorosulfonylpyridin-2-yl)carbamate
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Overview
Description
Tert-butyl N-(4-fluorosulfonylpyridin-2-yl)carbamate is a chemical compound with the molecular formula C10H13FN2O4S. It is a carbamate derivative, which is often used as a protecting group in organic synthesis. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-fluorosulfonylpyridin-2-yl)carbamate typically involves the reaction of 4-fluorosulfonylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(4-fluorosulfonylpyridin-2-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorosulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield a substituted amine derivative.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Scientific Research Applications
Tert-butyl N-(4-fluorosulfonylpyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-fluorosulfonylpyridin-2-yl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under specific conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in multi-step organic synthesis where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Another carbamate derivative used as a protecting group for amines.
Boc-protected amines: Compounds where the amine group is protected by a tert-butoxycarbonyl (Boc) group.
Fmoc-protected amines: Compounds where the amine group is protected by a fluorenylmethoxycarbonyl (Fmoc) group.
Uniqueness
Tert-butyl N-(4-fluorosulfonylpyridin-2-yl)carbamate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and stability compared to other carbamate derivatives. This makes it particularly useful in specific synthetic applications where other protecting groups may not be suitable .
Properties
IUPAC Name |
tert-butyl N-(4-fluorosulfonylpyridin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O4S/c1-10(2,3)17-9(14)13-8-6-7(4-5-12-8)18(11,15)16/h4-6H,1-3H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQWNMWXMWWOCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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